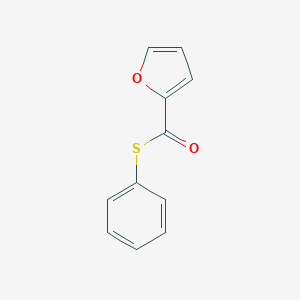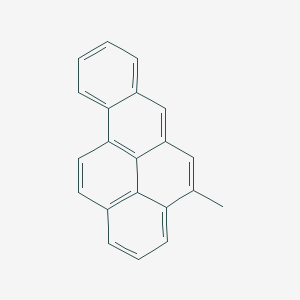
4-Methylbenzo(A)pyrene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methylbenzo(A)pyrene (4-MBAP) is a polycyclic aromatic hydrocarbon (PAH) that is formed during the incomplete combustion of organic materials such as wood, coal, and tobacco. It is a potent carcinogen that has been linked to the development of lung cancer, skin cancer, and other types of cancer. The purpose of
Mécanisme D'action
The mechanism of action of 4-Methylbenzo(A)pyrene involves the formation of DNA adducts, which are covalent bonds between this compound and DNA. These adducts can cause mutations and DNA damage, leading to the development of cancer. Additionally, this compound can induce oxidative stress, which can further damage DNA and promote carcinogenesis.
Biochemical and Physiological Effects:
Studies have shown that exposure to this compound can lead to increased levels of reactive oxygen species (ROS), which can cause oxidative stress and damage to cellular components such as DNA, proteins, and lipids. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in certain cell types. These effects can contribute to the development of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-Methylbenzo(A)pyrene in lab experiments is that it is a well-characterized compound that has been extensively studied. Additionally, its carcinogenic properties make it a useful model compound for investigating the mechanisms of PAH-induced carcinogenesis. However, one limitation of using this compound is that it is a potent carcinogen that requires special handling and safety precautions.
Orientations Futures
Future research on 4-Methylbenzo(A)pyrene should focus on identifying novel chemopreventive agents that can reduce the carcinogenic effects of PAHs such as this compound. Additionally, studies should investigate the effects of this compound on different cell types and in different organs to better understand its carcinogenic properties. Finally, research should focus on developing new methods for detecting and quantifying this compound in environmental samples to better understand human exposure to this compound.
Méthodes De Synthèse
4-Methylbenzo(A)pyrene can be synthesized by the reaction of benzene with acrolein in the presence of a catalyst such as aluminum chloride. The resulting product is then treated with sulfuric acid to yield this compound. This synthesis method has been used in several studies to produce this compound for research purposes.
Applications De Recherche Scientifique
4-Methylbenzo(A)pyrene has been extensively studied for its carcinogenic properties and has been used as a model compound to investigate the mechanisms of PAH-induced carcinogenesis. It has also been used to study the effects of PAHs on gene expression, DNA damage, and oxidative stress. Additionally, this compound has been used to evaluate the efficacy of various chemopreventive agents in reducing PAH-induced carcinogenesis.
Propriétés
| 16757-83-8 | |
Formule moléculaire |
C21H14 |
Poids moléculaire |
266.3 g/mol |
Nom IUPAC |
4-methylbenzo[a]pyrene |
InChI |
InChI=1S/C21H14/c1-13-11-16-12-15-5-2-3-7-18(15)19-10-9-14-6-4-8-17(13)20(14)21(16)19/h2-12H,1H3 |
Clé InChI |
VYWXLKZSEDZSCA-UHFFFAOYSA-N |
SMILES |
CC1=CC2=CC3=CC=CC=C3C4=C2C5=C(C=CC=C15)C=C4 |
SMILES canonique |
CC1=CC2=CC3=CC=CC=C3C4=C2C5=C(C=CC=C15)C=C4 |
| 16757-83-8 | |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


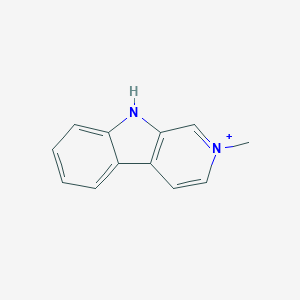
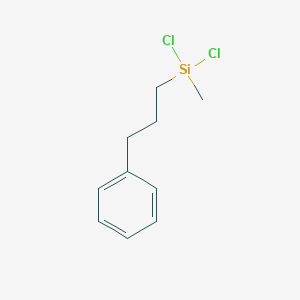
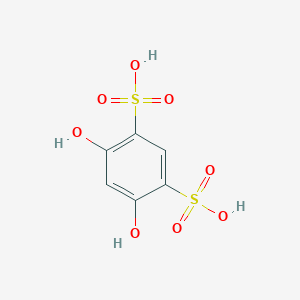
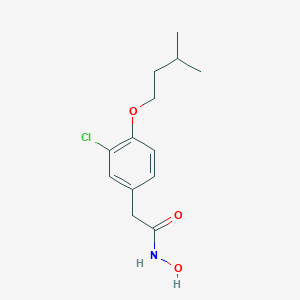
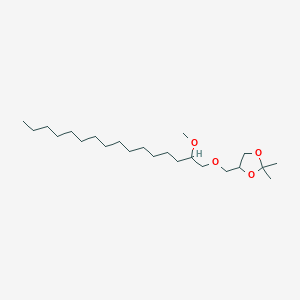
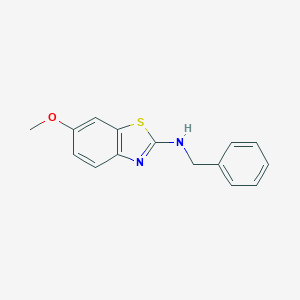
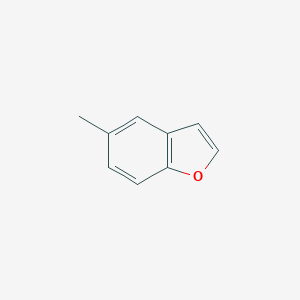
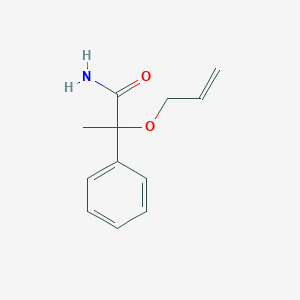
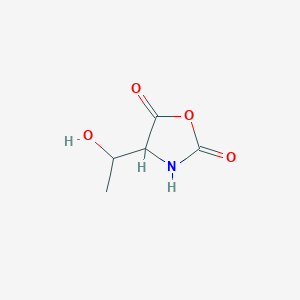
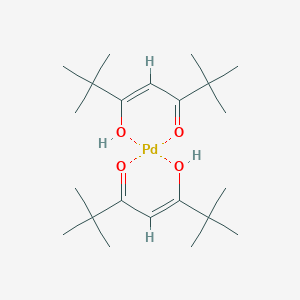
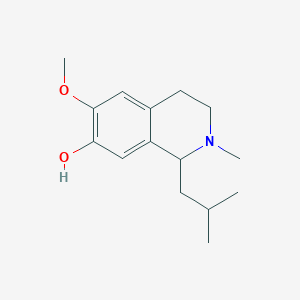
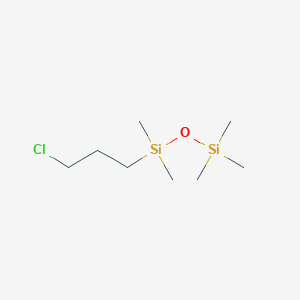
![2-Ethylthieno[2,3-b]pyridine](/img/structure/B96423.png)
